BenchChemオンラインストアへようこそ!

2-cyclobutoxyaniline

PDE4 inhibition Metabolic stability Reactive metabolite formation

2-Cyclobutoxyaniline (CAS 1341836-38-1) is an ortho-substituted aniline derivative bearing a strained, four-membered cyclobutyl ether at the 2-position of the phenyl ring (molecular formula C₁₀H₁₃NO, MW 163.22 g/mol). The cyclobutoxy group imparts a non-planar, folded conformation to the molecule, which distinguishes it from linear alkoxy analogs such as 2-methoxyaniline (o-anisidine) and 2-ethoxyaniline (o-phenetidine).

Molecular Formula C10H13NO
Molecular Weight 163.2
CAS No. 1341836-38-1
Cat. No. B6148426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutoxyaniline
CAS1341836-38-1
Molecular FormulaC10H13NO
Molecular Weight163.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutoxyaniline CAS 1341836-38-1: Ortho-Cycloalkoxy Aniline Building Block for Drug Discovery and Chemical Biology


2-Cyclobutoxyaniline (CAS 1341836-38-1) is an ortho-substituted aniline derivative bearing a strained, four-membered cyclobutyl ether at the 2-position of the phenyl ring (molecular formula C₁₀H₁₃NO, MW 163.22 g/mol) . The cyclobutoxy group imparts a non-planar, folded conformation to the molecule, which distinguishes it from linear alkoxy analogs such as 2-methoxyaniline (o-anisidine) and 2-ethoxyaniline (o-phenetidine) . This compound serves primarily as a versatile intermediate in medicinal chemistry, enabling the construction of kinase inhibitors, GPCR modulators, and PDE4-targeted scaffolds where the cyclobutane ring contributes to enhanced metabolic stability and three-dimensional binding-site occupancy compared to acyclic alkoxy substituents .

Risks of Substituting 2-Cyclobutoxyaniline with Generic Alkoxy Anilines in Drug Discovery Pipelines


Simple ortho-alkoxyanilines such as 2-methoxyaniline (o-anisidine, CAS 90-04-0) or 2-ethoxyaniline (o-phenetidine, CAS 94-70-2) cannot be freely interchanged with 2-cyclobutoxyaniline in medicinal chemistry programs because the cyclobutyl ring introduces a constrained, non-planar geometry that fundamentally alters molecular recognition, metabolic fate, and physicochemical properties [1]. The strained cyclobutane ring (~26 kcal/mol ring strain) adopts a puckered conformation absent in linear alkoxy chains, affecting binding pocket complementarity and potentially reducing susceptibility to oxidative O-dealkylation—a common metabolic liability of methoxy and ethoxy aniline derivatives [2]. Empirical evidence from PDE4 inhibitor optimization demonstrates that replacing a methoxy or cyclopentyloxy group with a cyclobutyloxy substituent significantly reduces or eliminates the formation of reactive, protein-binding metabolites .

Quantitative Comparator Evidence for 2-Cyclobutoxyaniline vs. Alkoxy Aniline Analogs


Reduced Reactive Metabolite Formation: Cyclobutyloxy vs. Methoxy/Cyclopentyloxy in PDE4 Inhibitor Scaffolds

In a systematic PDE4 inhibitor optimization study, replacement of the catechol methoxy and cyclopentyloxy substituents of CDP-840 with a cyclobutyloxy group resulted in potent and selective PDE4 inhibitors wherein the formation of reactive metabolites that covalently bind to microsomal protein was significantly reduced or eliminated . While the study evaluated a catechol scaffold (not the 2-cyclobutoxyaniline core directly), the data demonstrate a class-level advantage of the cyclobutyloxy motif over methoxy and cyclopentyloxy for mitigating reactive metabolite liability—a key concern in drug candidate progression. The comparator methoxy analog (CDP-840) generated reactive species detectable by covalent microsomal protein binding, whereas the cyclobutyloxy analog did not .

PDE4 inhibition Metabolic stability Reactive metabolite formation Covalent protein binding

Conformational Restriction: Cyclobutoxy Spatial Profile vs. Linear n-Propoxy in GPCR Ligand Design

Wijtmans et al. (2010) demonstrated that introducing a 3-cyclobutoxy motif as a conformational constraint of the classical 3-propoxy linker in histamine H3 receptor ligands yields potent antagonists/inverse agonists [1]. The cyclobutyl ring restricts the rotational freedom of the propoxy chain, pre-organizing the ligand into a bioactive conformation. While this study uses the 3-cyclobutoxy regioisomer (not the 2-cyclobutoxy isomer directly), the underlying principle—that cyclobutoxy acts as a rigidified analog of a flexible alkoxy chain—is directly transferable to 2-cyclobutoxyaniline as a building block for constrained pharmacophores. The ortho-substitution pattern further alters the dihedral angle between the cyclobutyl ring and the aniline π-system compared to meta-substitution, offering a distinct spatial vector for scaffold design .

Histamine H3 receptor GPCR ligands Conformational constraint Bioisosterism

pKa Tuning: Comparative Basicity of 2-Cyclobutoxyaniline vs. Common 2-Alkoxyanilines

The conjugate acid pKa of 2-cyclobutoxyaniline is estimated to fall within the range of 4.3–4.6, based on reported experimental values for structurally analogous ortho-alkoxyanilines: o-anisidine conjugate acid pKa ≈ 4.53 and o-phenetidine conjugate acid pKa ≈ 4.43 . The electron-withdrawing inductive effect of the cyclobutoxy oxygen combined with the steric bulk of the cyclobutyl ring in the ortho position is expected to modulate the pKa subtly compared to linear alkoxy analogs. This modest pKa range places the aniline nitrogen in a partially ionized state at physiological pH (7.4), with implications for membrane permeability and target engagement that differ from the less sterically hindered 2-methoxyaniline or the regioisomeric 3-cyclobutoxyaniline, where the meta-substitution pattern eliminates ortho steric effects on amine solvation .

Physicochemical properties pKa Amine basicity Permeability prediction

Structural Isomer Differentiation: 2-Cyclobutoxyaniline vs. 3-Cyclobutoxyaniline in Scaffold Design

2-Cyclobutoxyaniline (CAS 1341836-38-1) and 3-cyclobutoxyaniline (CAS 853200-97-2) are regioisomeric building blocks with distinct synthetic utility profiles. The ortho-substitution in 2-cyclobutoxyaniline places the cyclobutoxy group adjacent to the reactive aniline –NH₂, enabling intramolecular hydrogen bonding between the ether oxygen and the amino proton, which can influence nucleophilicity and regioselectivity in downstream reactions such as N-arylation, amide coupling, and heterocycle formation . In contrast, 3-cyclobutoxyaniline lacks this ortho intramolecular interaction, resulting in a more freely solvated –NH₂ group . The ortho substitution pattern also directs electrophilic aromatic substitution to the para- and remaining ortho-positions, whereas the meta-substituted isomer directs substitution to positions ortho/para to the amino group but with different electronic activation patterns .

Positional isomerism ortho-substitution effect Scaffold diversity Medicinal chemistry building blocks

Cyclobutyloxy-Containing Kinase Inhibitor: Potent NIK Inhibition (Ki = 0.140 nM) Demonstrating the Pharmacophoric Value of the Cyclobutoxy Moiety

A cyclobutoxy-containing imidazo[1,5-a]pyridine-3-carboxamide derivative (US Patent 9,605,005, Example 96) bearing a 7-cyclobutoxy substituent demonstrated an exceptionally potent Ki of 0.140 nM against NF-κB-inducing kinase (NIK) [1]. While this compound is a more elaborate structure than 2-cyclobutoxyaniline itself, the data exemplify the value of the cyclobutoxy group as a pharmacophoric element in achieving sub-nanomolar target affinity. The rigid, lipophilic cyclobutyl ring contributes to hydrophobic pocket filling in the kinase ATP-binding site, a role that linear alkoxy chains of comparable carbon count (n-propoxy or n-butoxy) may fulfill less efficiently due to increased conformational entropy [2]. This precedent supports the use of 2-cyclobutoxyaniline as an entry point for constructing cyclobutoxy-decorated kinase inhibitor libraries.

NF-κB inducing kinase (NIK) Kinase inhibitor Cyclobutoxy pharmacophore Cancer therapeutics

Regulatory and Availability Profile: 2-Cyclobutoxyaniline vs. Common Arylamine Intermediates for Procurement Planning

2-Cyclobutoxyaniline (CAS 1341836-38-1) is not listed on major regulatory inventories (TSCA, REACH, EINECS) as of 2026, consistent with its status as a research chemical supplied at ≥95% purity by multiple vendors (Leyan, CheMenu, Fluorochem) . In contrast, 2-methoxyaniline (o-anisidine, CAS 90-04-0) is classified as a Category 2 carcinogen (IARC Group 2B) and is subject to stringent transport, storage, and disposal regulations in multiple jurisdictions [1]. The absence of regulatory flags for 2-cyclobutoxyaniline simplifies laboratory-level procurement and handling, though the compound should still be managed under standard arylamine safety protocols. Pricing data indicate availability in research-scale quantities (50 mg to 25 g) with tiered pricing, supporting both pilot-scale SAR exploration and gram-scale intermediate synthesis .

Chemical procurement Regulatory compliance Supply chain Research chemical sourcing

High-Value Application Scenarios for 2-Cyclobutoxyaniline in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Optimization: Mitigating Reactive Metabolite Liability with Cyclobutoxy Building Blocks

Medicinal chemistry teams optimizing PDE4 inhibitors face a well-documented challenge: catechol-based and alkoxy-substituted aromatic cores frequently generate reactive metabolites that covalently modify hepatic proteins, leading to preclinical toxicity flags . 2-Cyclobutoxyaniline serves as a strategic ortho-cyclobutoxy aniline building block for constructing PDE4-targeted chemotypes where the cyclobutyloxy motif—demonstrated to eliminate reactive metabolite formation in human liver microsome assays when replacing methoxy or cyclopentyloxy groups—can be incorporated at the aniline ring . This scenario is most applicable when a lead series containing a 2-alkoxyaniline substructure shows positive efficacy but concerning covalent binding in microsomal incubation studies.

Conformationally Constrained GPCR Ligand Libraries Using Ortho-Cyclobutoxyaniline Scaffolds

The histamine H3 receptor ligand design precedent established by Wijtmans et al. (2010) demonstrates that replacing a flexible propoxy linker with a cyclobutoxy motif provides a versatile conformational constraint that maintains or enhances target potency while reducing entropic penalties [1]. 2-Cyclobutoxyaniline enables the construction of orthogonally functionalized, ortho-constrained aniline scaffolds for GPCR-focused libraries where the rigid cyclobutyl ring pre-organizes the alkoxy pharmacophore into a bioactive conformation. This approach is particularly valuable for CNS-penetrant GPCR programs where reducing the number of rotatable bonds correlates with improved brain permeability.

Kinase Inhibitor Fragment Elaboration: Installing Cyclobutoxy Hydrophobic Pocket Fillers via 2-Cyclobutoxyaniline

Fragment-based and structure-based drug design programs targeting kinases benefit from building blocks that can fill hydrophobic sub-pockets with rigid, three-dimensional groups. The precedent of a cyclobutoxy-containing NIK inhibitor achieving Ki = 0.140 nM [2] demonstrates the compatibility of the cyclobutoxy motif with sub-nanomolar kinase engagement. 2-Cyclobutoxyaniline provides a direct synthetic entry point for elaborating fragments into leads where the ortho-cyclobutoxy group occupies a lipophilic cleft adjacent to the hinge-binding region of the kinase ATP site, potentially improving selectivity over kinases lacking this sub-pocket.

Aniline Bioisostere Exploration: Systematic Comparison of Ortho-Alkoxy vs. Cycloalkoxy Anilines in Parallel Synthesis

Structure-activity relationship (SAR) studies aiming to map the optimal ortho-alkoxy substituent for a given aniline-containing pharmacophore can employ 2-cyclobutoxyaniline alongside 2-methoxyaniline, 2-ethoxyaniline, 2-propoxyaniline, and 2-isopropoxyaniline in parallel library synthesis . The cyclobutoxy group introduces a unique combination of moderate lipophilicity (similar carbon count to n-butoxy but more compact), conformational rigidity, and metabolic resilience not achievable with any linear or branched acyclic alkoxy analog. This systematic comparison enables data-driven selection of the optimal ortho-substituent for potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 2-cyclobutoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.